molecular formula C3H5Br2F B1304672 1,2-Dibromo-3-fluoropropane CAS No. 453-00-9

1,2-Dibromo-3-fluoropropane

Cat. No. B1304672
CAS RN: 453-00-9
M. Wt: 219.88 g/mol
InChI Key: UWOIAAKWSKTDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to 1,2-Dibromo-3-fluoropropane can involve dehydrohalogenation and UV irradiation techniques. For instance, (Z)-1,3-Dibromo-2-methoxypropene is synthesized with high yield through dehydrohalogenation of a tribromo precursor, and its E-isomer can be obtained through UV irradiation . These methods could potentially be adapted for the synthesis of 1,2-Dibromo-3-fluoropropane by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often complex due to the presence of multiple halogens. The paper discussing the molecular structure of dibromopropane derivatives reveals that these compounds can exist in different conformers and that their crystal structures can be determined by X-ray crystallography . This suggests that 1,2-Dibromo-3-fluoropropane may also exhibit conformational isomerism and that its precise structure could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Halogenated compounds like 1,2-Dibromo-3-fluoropropane can undergo various chemical reactions, including nucleophilic displacement and palladium-catalyzed coupling . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the synthesis of fluorinated dienes and their subsequent Diels-Alder reactions . The reactivity of 1,2-Dibromo-3-fluoropropane could be explored through similar reactions, taking into account the effects of the bromine and fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are greatly affected by their molecular structure and the nature of the halogen atoms present. For example, the IR and Raman spectra of dibromopropane derivatives provide information about their vibrational modes, which are influenced by the halogen substituents . The properties of 1,2-Dibromo-3-fluoropropane, such as melting point, solubility, and spectral characteristics, could be inferred from studies on similar compounds.

Scientific Research Applications

As I mentioned earlier, “1,2-Dibromo-3-fluoropropane” is a chemical compound with the molecular formula C3H5Br2F . It’s important to note that the handling and application of such compounds should be done by trained professionals in a controlled environment due to potential safety and health risks.

Safety And Hazards

When handling 1,2-Dibromo-3-fluoropropane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1,2-dibromo-3-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOIAAKWSKTDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378814
Record name 1,2-Dibromo-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-fluoropropane

CAS RN

453-00-9
Record name 1,2-Dibromo-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
FW Hoffmann - The Journal of Organic Chemistry, 1949 - ACS Publications
The strength of the carbon-fluorine bond, calculated by the postulate of the additivity of normal covalent bonds (1), is 61.1 kcal./mole. This is smaller by 45.9 kcal. than the somewhat …
Number of citations: 56 pubs.acs.org
FLM Pattison, DAV Peters… - Canadian Journal of …, 1965 - cdnsciencepub.com
The addition of "BrF", using N-bromoamides in anhydrous hydrogen fluoride, to a number of aliphatic alkenes has been studied. As expected, the bromine atom in the resultant vicinal …
Number of citations: 44 cdnsciencepub.com

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